1,3,2-Dithiastannolane, 2,2,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dithiastannolane, 2,2,4-trimethyl- is an organotin compound with the molecular formula C5H12S2Sn and a molecular weight of 254.989 g/mol . This compound is characterized by the presence of a tin atom bonded to sulfur atoms, forming a five-membered ring structure. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dithiastannolane, 2,2,4-trimethyl- typically involves the reaction of tin(IV) chloride with a suitable dithiol compound under controlled conditions. One common method is the reaction of tin(IV) chloride with 2,2,4-trimethyl-1,3-dithiolane in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of 1,3,2-Dithiastannolane, 2,2,4-trimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dithiastannolane, 2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or disulfide derivatives.
Substitution: The tin-sulfur bonds can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: New organotin compounds with different functional groups.
Scientific Research Applications
1,3,2-Dithiastannolane, 2,2,4-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as
Properties
CAS No. |
61235-66-3 |
---|---|
Molecular Formula |
C5H12S2Sn |
Molecular Weight |
255.0 g/mol |
IUPAC Name |
2,2,4-trimethyl-1,3,2-dithiastannolane |
InChI |
InChI=1S/C3H8S2.2CH3.Sn/c1-3(5)2-4;;;/h3-5H,2H2,1H3;2*1H3;/q;;;+2/p-2 |
InChI Key |
XZZQZTKWWGCKQH-UHFFFAOYSA-L |
Canonical SMILES |
CC1CS[Sn](S1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.